8-Hydroxymianserin is a major metabolite of the tetracyclic antidepressant drug mianserin. [, , , ] It is formed through the metabolic process of hydroxylation primarily by the cytochrome P450 enzyme CYP3A4. [] This metabolite has shown significant pharmacological activity, particularly in research concerning its potential contribution to the overall antidepressant effects of mianserin. [, , , ]
8-Hydroxymianserin falls under the category of psychoactive substances, specifically within the class of antidepressants. It is classified as a secondary amine, which contributes to its pharmacological activity. As a metabolite of mianserin, it shares similar structural characteristics but differs in its functional groups, influencing its biological interactions.
The synthesis of 8-hydroxymianserin typically involves the hydroxylation of mianserin. While specific synthetic routes are not extensively detailed in available literature, hydroxylation reactions generally require specific conditions such as temperature, pressure, and the presence of catalysts or oxidizing agents.
This method allows for the selective introduction of a hydroxyl group at the 8-position of the mianserin molecule, leading to the formation of 8-hydroxymianserin.
The molecular structure of 8-hydroxymianserin features a tetracyclic framework characteristic of many antidepressants. The key structural elements include:
The chemical structure can be represented using various notations:
8-Hydroxymianserin participates in several chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its metabolic pathways.
The mechanism of action for 8-hydroxymianserin is closely related to that of mianserin. Mianserin is known to function as an antagonist at various receptors:
These actions contribute to its antidepressant effects by modulating neurotransmitter levels in the brain .
The physical and chemical properties of 8-hydroxymianserin are crucial for understanding its behavior in biological systems:
These properties influence its application in research and potential therapeutic uses.
8-Hydroxymianserin has several scientific applications:
8-Hydroxymianserin is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) substitutive nomenclature rules as 1,2,3,4,10,14b-Hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-ol [4] [9]. This name reflects its tetracyclic core structure: a dibenzopyrazino-azepine system with a methyl substituent at position 2 and a hydroxyl group at position 8. The parent hydride is "dibenzo[c,f]pyrazino[1,2-a]azepine," with saturation specified by the prefix "1,2,3,4,10,14b-hexahydro-" [7] [9]. The compound is assigned CAS Registry Number 57257-81-5 and the molecular formula C₁₈H₂₀N₂O [4]. Its SMILES notation is OC1=CC=C2C(CN3CCN(C)CC3)=NC4=C2C=CC=C4, which encodes the connectivity of the 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom [1] [4].
The molecular architecture comprises four fused rings: two benzene rings (A and C), a central piperazine ring (D), and an azepine ring (B) [2] [4]. The hydroxyl group at position 8 resides on the aromatic ring A, introducing significant electronic effects:
Table 1: Key Structural Features of 8-Hydroxymianserin
Structural Element | Description | Bond Angles/Lengths |
---|---|---|
Ring A (Benzene) | Hydroxyl at C-8 | C-O bond: 1.36 Å; O-H bond: 0.96 Å |
Ring B (Azepine) | Saturated seven-membered ring | N-C bond: 1.45 Å; C-C bond: 1.54 Å |
Ring C (Benzene) | Unsubstituted | C-C bond: 1.39–1.41 Å |
Ring D (Piperazine) | Methyl group at N-2 | N-CH₃ bond: 1.47 Å; N-C bond: 1.50 Å |
The hydroxyl group profoundly alters physicochemical behavior compared to mianserin:
8-Hydroxymianserin diverges functionally and structurally from its parent compound and metabolites:
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6